N-(3-methoxypropyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Description
N-(3-methoxypropyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a structurally complex molecule featuring a tricyclic 1-azatricyclo[7.3.1.0^{5,13}] core fused with a 2-oxo group and substituted with a methoxypropyl moiety via an ethanediamide linkage.
Properties
IUPAC Name |
N-(3-methoxypropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-25-9-3-7-19-17(23)18(24)20-14-10-12-4-2-8-21-15(22)6-5-13(11-14)16(12)21/h10-11H,2-9H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRCEDQDNQDCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps, starting with the preparation of the azatricyclo core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The methoxypropyl group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-(3-methoxypropyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-N’-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally or functionally related molecules, leveraging data from analogous heterocycles and synthetic methodologies.
Tricyclic vs. Bicyclic Systems
The 1-azatricyclo[7.3.1.0^{5,13}] core distinguishes the target from bicyclic systems like the azabicyclo[4.2.0] derivatives found in cephalosporins (e.g., the compounds in ). Key differences include:
- Synthetic Complexity : The tricyclic core likely requires multi-step annulation or cycloaddition reactions, whereas bicyclic systems (e.g., cephalosporins) are often synthesized via β-lactam ring formation followed by functionalization .
Substituent Effects
- Methoxypropyl Group: The methoxypropyl chain in the target may enhance solubility relative to hydrophobic substituents (e.g., thiadiazolyl groups in ). Similar N-alkyl substitutions in oxazolidinones () have been shown to modulate bioavailability and metabolic stability .
- Ethanediamide Linkage: This polar linker contrasts with acetamido or pivalamido groups in cephalosporins ().
Functional Group Reactivity
- 2-Oxo Group: The 2-oxo moiety in the tricyclic core may participate in keto-enol tautomerism, analogous to oxazolidinones (), which are known for their antimicrobial activity. This feature could influence redox properties or enzymatic inhibition .
- Comparison with Nitro-Substituted Heterocycles : highlights how nitro groups in pyridine derivatives affect reaction pathways. While the target lacks nitro substituents, its electron-deficient tricyclic core may similarly direct electrophilic substitution reactions .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthesis: The target’s tricyclic core may require advanced methods like transition-metal-catalyzed cyclizations, contrasting with the Li₂CO₃-mediated oxazolidinone synthesis in .
- Biological Potential: While cephalosporins () target bacterial cell walls, the target’s tricyclic system could inhibit eukaryotic enzymes (e.g., kinases) due to its rigid, planar structure.
- Limitations : Direct pharmacological data are absent; inferences rely on structural analogs. Further studies should prioritize crystallographic analysis (e.g., using SHELX programs, as in ) to elucidate binding modes .
Biological Activity
N-(3-methoxypropyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex synthetic compound with potential biological applications. Understanding its biological activity is crucial for assessing its therapeutic potential and mechanisms of action.
Chemical Structure
The compound features a unique tricyclic structure that contributes to its biological properties. The molecular formula and structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | CxHyNz (exact formula to be determined) |
| Molecular Weight | To be determined based on exact structure |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against both gram-positive and gram-negative bacteria, indicating its possible use in treating infections.
- Neuroprotective Effects : Research suggests that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
The proposed mechanisms of action for this compound include:
- Receptor Interactions : Binding to specific receptors involved in apoptosis and inflammation.
- Enzymatic Inhibition : Inhibiting enzymes that play a role in tumor progression and microbial metabolism.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
Case Study 1: Antitumor Efficacy
A study evaluated the effect of the compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.
Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against MCF-7 | [Study 1] |
| Antimicrobial | Inhibition of S. aureus growth | [Study 2] |
| Neuroprotective | Reduced neuronal apoptosis | [Study 3] |
Table 2: Mechanism Insights
| Mechanism | Description | Implication |
|---|---|---|
| Receptor Binding | Interacts with apoptotic receptors | Induces cell death in tumors |
| Enzyme Inhibition | Blocks key metabolic enzymes | Disrupts microbial growth |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for synthesizing this compound, and what critical parameters influence reaction yield?
- Methodological Answer : Multi-step synthesis typically involves amide bond formation and cyclization. Critical parameters include:
- Temperature control : Low temperatures (0–5°C) during condensation steps to minimize side reactions (e.g., as in ).
- Solvent choice : Polar aprotic solvents (e.g., ethanol, 1,4-dioxane) for optimizing cyclization efficiency ().
- Catalysts : Use of bases like piperidine or anhydrous ZnCl₂ to accelerate reaction rates ().
- Monitoring : Thin-layer chromatography (TLC) to track reaction progression and purity ().
- Reference : Key steps are analogous to azatricyclo framework synthesis in and .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton/carbon environments and connectivity ().
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation ().
- X-ray Crystallography : Optional for resolving stereochemistry in complex azatricyclo systems ().
- Infrared (IR) Spectroscopy : To identify functional groups like amides and ketones ().
Q. What initial biological screening approaches are recommended for assessing its bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with target enzymes (e.g., kinases, proteases) using fluorogenic substrates ().
- Antimicrobial screens : Broth microdilution assays against bacterial/fungal strains ().
- Cytotoxicity studies : MTT assays on cancer cell lines to evaluate anticancer potential ().
- Dose-response curves : Establish IC₅₀ values for bioactive concentrations ().
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and purity of the azatricyclo core?
- Methodological Answer :
- Catalyst screening : Test palladium or organocatalysts for stereoselective cyclization ().
- Solvent optimization : Compare aprotic solvents (DMF, DMSO) to reduce steric hindrance ().
- Flow chemistry : Implement continuous flow reactors for scalable, reproducible synthesis ().
- Purification : Use preparative HPLC to isolate isomers and byproducts ().
Q. How should contradictory results in biological activity assays (e.g., varying IC₅₀ values across studies) be addressed?
- Methodological Answer :
- Assay validation : Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays) ().
- Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) ( ).
- Compound stability : Test degradation under assay conditions (pH, temperature) via HPLC ().
- Meta-analysis : Compare data with structurally analogous compounds ().
Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock or Schrödinger to model binding poses with target proteins ().
- MD simulations : Assess binding stability over 100+ ns trajectories ().
- QSAR modeling : Corstruct quantitative structure-activity relationships using substituent electronic parameters ().
- Free energy calculations : MM-GBSA/PBSA to estimate binding affinities ().
Q. What methodologies elucidate the compound’s metabolic stability and degradation pathways?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS ().
- Isotope labeling : Use ¹⁴C-labeled compound to track degradation products ().
- Environmental fate studies : Assess hydrolysis/photolysis rates under controlled conditions ().
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for the methoxypropyl and azatricyclo substituents?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with varied substituents (e.g., alkyl chain length, heterocycles) ().
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using crystallographic data ().
- Bioisosteric replacement : Substitute methoxypropyl with morpholine or piperazine groups ().
- 3D-QSAR : CoMFA or CoMSIA to model steric/electronic contributions ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
